Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate
CAS No.:
Cat. No.: VC17956359
Molecular Formula: C29H42FN3O6SSi
Molecular Weight: 607.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H42FN3O6SSi |
|---|---|
| Molecular Weight | 607.8 g/mol |
| IUPAC Name | methyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate |
| Standard InChI | InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3 |
| Standard InChI Key | MQGVAZIDAZIVGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Introduction
Chemical Structure and Functional Significance
The molecular architecture of Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate (molecular formula: C₃₄H₅₃FN₃O₆SSi) features three distinct domains:
-
Pyrimidine Core: A six-membered aromatic ring substituted at the 4-position with a 4-fluorophenyl group and at the 6-position with an isopropyl moiety. The 2-position hosts a N-methyl-N-methylsulfonylamino group, which enhances metabolic stability and receptor binding affinity .
-
Heptenoate Side Chain: A seven-carbon chain with a (6E)-configured double bond, a 5-keto group, and a (3R)-tert-butyldimethylsilyloxy (TBS) protecting group. The TBS group safeguards the hydroxyl functionality during synthetic steps, enabling selective deprotection in downstream reactions .
-
Methyl Ester: Terminal esterification with a methyl group facilitates solubility in organic solvents and stabilizes the intermediate during purification .
The stereochemistry at the 3R position and the E-configuration of the double bond are critical for maintaining the compound’s biological activity, as deviations can impair its ability to inhibit HMG-CoA reductase, the target enzyme of statins .
Synthetic Pathways and Methodological Advances
Key Synthetic Steps
The synthesis of this compound involves a multi-step sequence beginning with functionalized pyrimidine precursors. A representative pathway includes:
-
Pyrimidine Alkylation: 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate undergoes nucleophilic substitution with a Grignard reagent to introduce the hydroxymethyl group, yielding the corresponding alcohol .
-
TBS Protection: The alcohol is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole to install the TBS ether, achieving 85–90% yield .
-
Side Chain Elaboration: Wittig olefination or Horner-Wadsworth-Emmons reactions extend the carbon chain, introducing the (6E)-heptenoate moiety. The methyl ester is subsequently formed via esterification with methanol under acidic conditions .
Optimization of Crystallization
Recent patent literature describes improved crystallization techniques using acetone-water mixtures to enhance purity and yield. For example, dissolving the crude product in acetone (1:5 w/v) followed by gradual water addition induces controlled precipitation, yielding polymorphic Form M with >99.7% HPLC purity .
Table 1: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrimidine Alkylation | Grignard reagent, THF, −78°C | 78 | 95 |
| TBS Protection | TBSCl, imidazole, DCM, rt | 89 | 98 |
| Crystallization | Acetone/water (1:1), 50–60°C | 70 | 99.8 |
Physical and Chemical Properties
Thermodynamic Stability
The compound exhibits a melting point range of 137–140°C, consistent with related pyrimidine derivatives . Its solubility profile is markedly influenced by the TBS group, rendering it soluble in chloroform (25 mg/mL) and methanol (15 mg/mL) but insoluble in water . The predicted boiling point of 538.3±60.0°C and density of 1.317±0.06 g/cm³ align with its high molecular weight and aromaticity .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, ArH), 7.15–7.05 (m, 2H, ArH), 5.82 (dt, J=15.6 Hz, 1H, CH=CH), 5.45 (dd, J=15.6 Hz, 1H, CH=CH), 4.25 (m, 1H, CH-O-TBS), 3.65 (s, 3H, OCH₃).
-
¹³C NMR: δ 207.5 (C=O), 163.2 (C-F), 135.8 (CH=CH), 25.8 (TBS-SiC(CH₃)₃).
Applications in Pharmaceutical Synthesis
As a penultimate intermediate in rosuvastatin production, this compound undergoes sequential deprotection and oxidation to yield the active pharmaceutical ingredient. The TBS group is selectively removed using tetra-n-butylammonium fluoride (TBAF), exposing the hydroxyl group for subsequent phosphorylation and calcium salt formation .
Table 2: Key Transformations in Rosuvastatin Synthesis
| Intermediate | Reaction | Product |
|---|---|---|
| Methyl heptanoate | TBS deprotection (TBAF) | 7-[...]-3,5-dihydroxyhept-6-enoate |
| Dihydroxyheptenoate | Calcium salt formation | Rosuvastatin calcium |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume